molecular formula C10H18O2 B8518240 (1R,6S)-2,2,6-trimethylcyclohexanecarboxylic acid CAS No. 150850-54-7

(1R,6S)-2,2,6-trimethylcyclohexanecarboxylic acid

Cat. No. B8518240
M. Wt: 170.25 g/mol
InChI Key: KNMJLCQPUBMARM-YUMQZZPRSA-N
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Patent
US05288702

Procedure details

In a 300-ml 4-necked flask equipped with a condenser, a thermometer, a dropping funnel, and a stirrer was placed 39 g of nitric acid (60% aqueous solution) and heated to 55° C. To the solution was added dropwise 93 g (0.60 mole) of 2,2,6-trimethylcyclohexanecarbaldehyde (4) composed of 35% of the trans-form and 65% of the cis-form synthesized in Synthesis Example 1-A) described above over a period of 2 hours. Thereafter, the reaction was carried out for 3 hours at the same temperature. Then, 100 g of toluene and 100 g of water were added to the reaction mixture at room temperature to wash with water and form an organic layer and an aqueous layer separately. The organic layer was washed thrice with 100 g of a saturated aqueous sodium chloride solution, and the toluene was distilled off under reduced pressure by means of an evaporator, to provide 101 g of crude 2,2,6-trimethylcyclohexanecarboxylic acid (5) composed of 35% of the trans-form and 65% of the cis-form.
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
100 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+]([O-])(O)=[O:2].[CH3:5][C:6]1([CH3:15])[CH2:11][CH2:10][CH2:9][CH:8]([CH3:12])[CH:7]1[CH:13]=[O:14].C1(C)C=CC=CC=1>O>[CH3:15][C:6]1([CH3:5])[CH2:11][CH2:10][CH2:9][CH:8]([CH3:12])[CH:7]1[C:13]([OH:2])=[O:14]

Inputs

Step One
Name
Quantity
39 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
93 g
Type
reactant
Smiles
CC1(C(C(CCC1)C)C=O)C
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
100 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 300-ml 4-necked flask equipped with a condenser
CUSTOM
Type
CUSTOM
Details
synthesized in Synthesis Example 1-A)
CUSTOM
Type
CUSTOM
Details
described above over a period of 2 hours
Duration
2 h
WASH
Type
WASH
Details
to wash with water
CUSTOM
Type
CUSTOM
Details
form an organic layer
WASH
Type
WASH
Details
The organic layer was washed thrice with 100 g of a saturated aqueous sodium chloride solution
DISTILLATION
Type
DISTILLATION
Details
the toluene was distilled off under reduced pressure by means of an evaporator

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1(C(C(CCC1)C)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 101 g
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05288702

Procedure details

In a 300-ml 4-necked flask equipped with a condenser, a thermometer, a dropping funnel, and a stirrer was placed 39 g of nitric acid (60% aqueous solution) and heated to 55° C. To the solution was added dropwise 93 g (0.60 mole) of 2,2,6-trimethylcyclohexanecarbaldehyde (4) composed of 35% of the trans-form and 65% of the cis-form synthesized in Synthesis Example 1-A) described above over a period of 2 hours. Thereafter, the reaction was carried out for 3 hours at the same temperature. Then, 100 g of toluene and 100 g of water were added to the reaction mixture at room temperature to wash with water and form an organic layer and an aqueous layer separately. The organic layer was washed thrice with 100 g of a saturated aqueous sodium chloride solution, and the toluene was distilled off under reduced pressure by means of an evaporator, to provide 101 g of crude 2,2,6-trimethylcyclohexanecarboxylic acid (5) composed of 35% of the trans-form and 65% of the cis-form.
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Name
Quantity
100 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+]([O-])(O)=[O:2].[CH3:5][C:6]1([CH3:15])[CH2:11][CH2:10][CH2:9][CH:8]([CH3:12])[CH:7]1[CH:13]=[O:14].C1(C)C=CC=CC=1>O>[CH3:15][C:6]1([CH3:5])[CH2:11][CH2:10][CH2:9][CH:8]([CH3:12])[CH:7]1[C:13]([OH:2])=[O:14]

Inputs

Step One
Name
Quantity
39 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
93 g
Type
reactant
Smiles
CC1(C(C(CCC1)C)C=O)C
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
100 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 300-ml 4-necked flask equipped with a condenser
CUSTOM
Type
CUSTOM
Details
synthesized in Synthesis Example 1-A)
CUSTOM
Type
CUSTOM
Details
described above over a period of 2 hours
Duration
2 h
WASH
Type
WASH
Details
to wash with water
CUSTOM
Type
CUSTOM
Details
form an organic layer
WASH
Type
WASH
Details
The organic layer was washed thrice with 100 g of a saturated aqueous sodium chloride solution
DISTILLATION
Type
DISTILLATION
Details
the toluene was distilled off under reduced pressure by means of an evaporator

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1(C(C(CCC1)C)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 101 g
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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